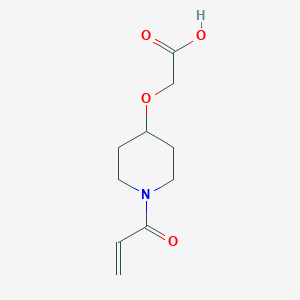![molecular formula C24H23NO5 B2363309 Methyl-4-[[6-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoat CAS No. 898439-66-2](/img/structure/B2363309.png)
Methyl-4-[[6-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate is a complex organic compound with interesting structural features and a variety of potential applications. It combines elements from benzoates, pyrones, and isoquinoline moieties, making it a valuable candidate for research in multiple scientific disciplines.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate is utilized in several scientific fields:
Chemistry: : As an intermediate for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: : Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: : Potential use in the development of therapeutic agents targeting specific diseases, particularly those involving inflammatory pathways.
Industry: : Used in material science for the development of advanced polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate typically involves a multi-step reaction sequence. Starting from commercially available precursors, the isoquinoline nucleus is formed through cyclization reactions. The key pyrone ring can be constructed via aldol condensation followed by an oxidation step. Finally, the benzoate ester is introduced through esterification reactions, typically using an acid catalyst under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve high-throughput reactors and automated synthesis pathways. Optimized reaction conditions such as temperature, pressure, and catalysts are meticulously controlled to maximize yield and purity. The implementation of continuous flow chemistry techniques may enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: : Reduction reactions using hydrogen gas in the presence of palladium on carbon (Pd/C) can result in the saturation of double bonds within the molecule.
Substitution: : Nucleophilic substitution reactions can occur at positions susceptible to attack by nucleophiles, typically involving halogenated intermediates.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, in acidic or basic media.
Reduction: : Hydrogen gas with Pd/C, lithium aluminum hydride.
Substitution: : Alkyl halides, nucleophiles such as amines or thiols, often under basic conditions.
Major Products
The major products of these reactions include various derivatives of the original compound, such as hydroxylated, alkylated, or reduced forms, depending on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism by which this compound exerts its effects often involves interactions at the molecular level, such as binding to enzyme active sites or receptors. Its isoquinoline moiety may interact with neurotransmitter receptors or ion channels, while the pyrone ring could be involved in antioxidant activities. The benzoate portion might facilitate lipid solubility and membrane permeability, enhancing the compound's efficacy in biological systems.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, such as methyl 4-[[6-(2,3-dihydro-1H-isoquinolin-1-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate and methyl 4-[[6-(4,5-dihydro-1H-isoquinolin-3-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate, this particular compound stands out due to its unique structural features and broader range of reactivity. Each similar compound might share core functionalities but differs in their specific biological activities and chemical properties, underscoring the importance of structural variations in their respective applications.
Eigenschaften
IUPAC Name |
methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c1-28-24(27)19-8-6-17(7-9-19)15-30-23-16-29-21(12-22(23)26)14-25-11-10-18-4-2-3-5-20(18)13-25/h2-9,12,16H,10-11,13-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRXQHALPXLSAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2363226.png)

![6,6-Dimethyl-2-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-azaspiro[3.3]heptane](/img/structure/B2363229.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2363232.png)
![3-[(2-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2363236.png)

![5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol](/img/structure/B2363239.png)
![4-methoxy-2,5-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2363240.png)
![1-Cyclopentyl-3-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2363241.png)
![4-[(4-methoxyphenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide](/img/structure/B2363242.png)

![N-(3-cyanophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2363247.png)
![(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2363249.png)
